(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one
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Overview
Description
(4R)-4-[(3S)-1,4-dioxaspiro[45]decan-3-yl]cyclopent-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the cyclopentenone moiety. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one: Known for its unique spirocyclic structure.
(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol: Similar structure but with an alcohol group, leading to different reactivity and applications.
(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-amine: Contains an amine group, which can alter its biological activity and chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and makes it a valuable compound for various applications.
Properties
CAS No. |
921771-23-5 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C13H18O3/c14-11-5-4-10(8-11)12-9-15-13(16-12)6-2-1-3-7-13/h4-5,10,12H,1-3,6-9H2/t10-,12+/m0/s1 |
InChI Key |
ISRQBGGSZAITHZ-CMPLNLGQSA-N |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@@H]3CC(=O)C=C3 |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3CC(=O)C=C3 |
Origin of Product |
United States |
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